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Icotinib is an inhibitor of EGFR (IC50 = 2 nM). It is selective for EGFR over Abl, Abl2, and c-Src tyrosine kinases at 1,000 nM. Icotinib inhibits EGFR-mediated tyrosine phosphorylation in A431 human epidermoid carcinoma cells with an IC50 value of 45 nM. It inhibits the growth of PC-9 and HCC827 non-small cell lung cancer (NSCLC) cells (IC50s = <20 and <1,250 nM, respectively), which contain EGFR mutations, and A549 cells (IC50 = 8,800 nM), which do not. It also inhibits migration of HCC827 cells when used at a concentration of 100 nM and increases apoptosis by 43.7% at 10 nM. Icotinib reduces tumor growth in a variety of mouse xenograft models when administered at doses ranging from 50 to 120 mg/kg per day.
Icotinib is a potent and specific EGFR inhibitor with IC50 of 5 nM, including the EGFR, EGFR(L858R), EGFR(L861Q), EGFR(T790M) and EGFR(T790M, L858R). Icotinib inhibit...